(4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-5-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-4-6-1-2-8-7(3-6)5-10-11-8/h5-6H,1-4,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHACGQRDMGNJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1CN)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,5,6,7 Tetrahydro 2h Indazol 5 Yl Methanamine and Its Analogs
Strategies for the Construction of the Tetrahydroindazole (B12648868) Core
The formation of the 4,5,6,7-tetrahydro-2H-indazole ring is a critical step in the synthesis of the target compound and its derivatives. Various synthetic approaches have been developed, primarily relying on the cyclization of appropriately substituted cyclohexane precursors.
Cyclization Reactions Utilizing Cyclohexanone Derivatives and Hydrazines
A cornerstone in the synthesis of tetrahydroindazoles is the reaction between a cyclohexanone derivative, often functionalized at the 2-position, and a hydrazine. This approach builds the pyrazole (B372694) ring onto the existing cyclohexane framework.
The classical approach involves a two-step, one-pot reaction. Initially, a condensation reaction occurs between the carbonyl group of the cyclohexanone derivative and the hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization, often promoted by acid or heat, leads to the formation of the tetrahydroindazole ring. A common starting material is 2-(hydroxymethylene)cyclohexanone or its derivatives, which react with various substituted hydrazines to yield a range of N-substituted tetrahydroindazoles. For instance, the condensation of a phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate has been utilized to synthesize 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids wikipedia.orgmasterorganicchemistry.com.
Similarly, the reaction of diketones such as cyclohexane-1,3-dione with hydrazines provides a direct route to tetrahydroindazolones. For example, the reaction of 2-((dimethylamino)methylene)cyclohexane-1,3-dione with t-butyl hydrazine hydrochloride in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) in n-butanol at elevated temperatures yields 1-(tert-butyl)-1,5,6,7-tetrahydro-4H-indazol-4-one in good yield byjus.com.
| Starting Material 1 | Starting Material 2 | Product | Conditions | Yield |
| 2-(Hydroxymethylene)cyclohexanone-4-carboxylate | Phenylhydrazine | 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | Reflux | Moderate to high |
| 2-((Dimethylamino)methylene)cyclohexane-1,3-dione | t-Butyl hydrazine hydrochloride | 1-(tert-Butyl)-1,5,6,7-tetrahydro-4H-indazol-4-one | PTSA, n-BuOH, 120 °C | 80% byjus.com |
| N¹,N³,2-Triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides | Hydrazine hydrate | Novel 4,5,6,7-tetrahydro-2H-indazole derivatives | Not specified | Not specified wikipedia.org |
To enhance reaction rates and often improve yields, microwave-assisted organic synthesis (MAOS) has been effectively applied to the synthesis of tetrahydroindazoles. Microwave irradiation can significantly shorten reaction times compared to conventional heating methods. This "green chemistry" approach is noted for its efficiency, ease of workup, and reduced energy consumption. The synthesis of various substituted tetrahydroindazoles from 4-substituted cyclohexanones and hydrazines has been successfully achieved using microwave irradiation, often in solvent-free conditions or using a minimal amount of a high-boiling solvent.
For example, the Vilsmeier-Haack reaction on hydrazones derived from 4-substituted cyclohexanones, when performed under microwave irradiation, affords novel 4,5,6,7-tetrahydroindazole derivatives in good yields with significantly reduced reaction times.
| Starting Materials | Method | Key Features |
| 4-Substituted cyclohexanones and hydrazines | Microwave-assisted Vilsmeier-Haack reaction | Good yields, shortened reaction times, mild conditions. |
| 2-Acetylcyclohexanone and various hydrazines | Microwave irradiation | Improved yields and shortened reaction times compared to reflux. |
Functional Group Interconversions Leading to the Tetrahydroindazole Ring System
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. While often used to modify a pre-existing heterocyclic core, FGI can also be integral to the ring-forming process itself. For example, a precursor molecule might undergo a cyclization reaction that is driven by the transformation of a particular functional group.
In the context of synthesizing the target molecule, (4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine, FGI is crucial for converting a precursor group at the 5-position into the desired aminomethyl group. A common precursor is a carboxylic acid or its corresponding ester or amide.
From Carboxylic Acid/Ester: A 4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid can be converted to the corresponding primary amide. Subsequent reduction of the amide, for instance with lithium aluminum hydride (LiAlH4), yields the target this compound.
From Nitrile: A 5-cyano-4,5,6,7-tetrahydro-2H-indazole can be reduced, for example, by catalytic hydrogenation or with a metal hydride reagent, to afford the aminomethyl derivative.
Via Curtius, Hofmann, or Schmidt Rearrangement: A 4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid can be converted to the corresponding 5-amino derivative (with one less carbon) via rearrangements like the Curtius, Hofmann, or Schmidt reactions wikipedia.orgmasterorganicchemistry.combyjus.comwikipedia.orglibretexts.orgchemistrysteps.com. The resulting amine could then potentially be further functionalized.
| Precursor at C-5 | Reagents/Reaction | Product Functional Group |
| -COOH | 1. SOCl₂, NH₃2. LiAlH₄ | -CH₂NH₂ |
| -CN | H₂, Raney Ni or LiAlH₄ | -CH₂NH₂ |
| -COOH | 1. SOCl₂2. NaN₃3. Heat, H₂O (Curtius) | -NH₂ |
| -CONH₂ | Br₂, NaOH, H₂O (Hofmann) | -NH₂ |
Regioselective Annulation Techniques for Ring Formation
Regioselective annulation techniques are employed to control the orientation of ring formation, which is particularly important when using unsymmetrical starting materials. In the synthesis of tetrahydroindazoles, controlling the regioselectivity ensures the formation of the desired isomer. The choice of directing groups on the cyclohexane precursor and the reaction conditions can influence the outcome of the cyclization. For instance, the synthesis of 1-aryl vs. 2-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids can be directed by the starting materials and reaction conditions, with the 1-aryl isomers often showing different biological activities than the 2-aryl isomers masterorganicchemistry.com.
Metal-Catalyzed Ring-Forming Reactions for Indazole Cores
While more commonly applied to the synthesis of aromatic indazoles, metal-catalyzed reactions represent a powerful tool for ring construction and can be adapted for the synthesis of their saturated analogues. Transition metals like palladium, rhodium, and copper can catalyze C-H activation and C-N bond formation, facilitating the cyclization process. For example, rhodium(III)-catalyzed C-H bond functionalization and cyclative capture have been used for the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. Although this typically yields an aromatic indazole, subsequent reduction of the benzene ring could provide a route to the tetrahydroindazole core.
Copper-mediated intramolecular Ullmann-type reactions have also been employed for the synthesis of 1H-indazoles. This approach involves the cyclization of a precursor containing an ortho-halo and a hydrazone moiety.
| Metal Catalyst | Reaction Type | Application |
| Rhodium(III) | C-H activation/annulation | Synthesis of N-aryl-2H-indazoles. |
| Copper(I) | Intramolecular Ullmann-type reaction | Formation of the N-N bond in the indazole ring. |
| Palladium(0) | Intramolecular C-N bond formation | Cyclization to form the pyrazole ring. |
Introduction of the Aminomethyl Moiety at the C-5 Position
The installation of an aminomethyl group (-CH₂NH₂) at the C-5 position of the 4,5,6,7-tetrahydro-2H-indazole core can be accomplished through several distinct synthetic routes. These methods range from the direct modification of an existing tetrahydroindazole ring to multi-step sequences that build the desired functionality from a functionalized starting material.
Directly converting a C-H bond at a specific position of a saturated carbocycle into a C-C or C-N bond is one of the most formidable challenges in organic synthesis. The low reactivity of sp³ C-H bonds necessitates the use of advanced catalytic systems. For the tetrahydroindazole ring, this would involve the direct aminomethylation of the C-5 position.
While specific examples of direct C-5 aminomethylation on the tetrahydroindazole scaffold are not widely reported, recent breakthroughs in C-H activation chemistry offer potential pathways. Research has demonstrated that a palladium-atom catalyst, guided by a specialized ligand molecule, can reach across a saturated carbon ring to break a C-H bond on the opposite side, allowing a new functional group to be installed scripps.edu. This "crossing the river" C-H activation has been shown to be feasible for saturated carbocycles, which are typically difficult targets for such functionalization due to the lower affinity of their C-H bonds for metal catalysts compared to unsaturated systems scripps.edu. The application of such a directed C-H functionalization strategy represents a frontier approach for the synthesis of C-5 substituted tetrahydroindazoles, potentially offering a more streamlined route by avoiding the pre-functionalization of starting materials.
A more conventional and widely practiced approach involves the construction of the tetrahydroindazole ring from a cyclohexane precursor that already contains a suitable functional group at the position destined to become C-5. This strategy leverages well-established cyclization reactions to form the heterocyclic core.
The synthesis often begins with a substituted cyclohexanone derivative. For instance, a novel series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids has been synthesized through the condensation of a phenylhydrazine with a 2-(hydroxymethylene)cyclohexanone-4-carboxylate researchgate.net. This method provides a tetrahydroindazole core with a carboxylic acid group at the C-5 position, which serves as a versatile handle for conversion into the aminomethyl moiety.
A plausible multi-step sequence to transform the C-5 carboxylic acid into the target aminomethyl group is as follows:
Reduction of Carboxylic Acid: The carboxylic acid is reduced to the corresponding primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).
Activation of the Alcohol: The resulting 5-(hydroxymethyl)tetrahydroindazole is then activated by converting the hydroxyl group into a good leaving group, for example, a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively.
Introduction of Nitrogen: The activated intermediate can undergo nucleophilic substitution with a nitrogen source. A common method is the use of sodium azide (NaN₃) to form a 5-(azidomethyl)tetrahydroindazole.
Reduction to the Amine: Finally, the azide is reduced to the primary amine. This transformation can be achieved cleanly and efficiently through catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or with reducing agents like LiAlH₄, yielding this compound youtube.com.
Reductive amination is a powerful and highly versatile method for forming C-N bonds and is arguably the most direct and common pathway for synthesizing C-5 amino-substituted tetrahydroindazoles. This one-pot procedure typically involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
The common precursor for this route is a 5-oxo-4,5,6,7-tetrahydro-1H-indazole derivative, which can be synthesized from various substituted cyclohexanones nih.gov. The carbonyl group at the C-5 position is reacted with ammonia, a primary amine, or a secondary amine in the presence of a selective reducing agent.
Mild reducing agents are preferred as they can reduce the protonated iminium ion intermediate more rapidly than the starting ketone, preventing the formation of alcohol side products masterorganicchemistry.com. Commonly used reagents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.comorganic-chemistry.org. The reaction is typically performed under mildly acidic conditions, which catalyzes the formation of the imine intermediate masterorganicchemistry.com.
This methodology has been successfully applied to prepare a variety of N-substituted 5-amino-tetrahydroindazole derivatives, demonstrating its broad scope nih.gov.
| Starting Material Core | Amine Reagent | Resulting C-5 Substituent |
|---|---|---|
| 1-Propyl-4,5,6,7-tetrahydro-1H-indazol-5-one | 4-Fluorobenzylamine | ((4-Fluorobenzyl)amino) |
| 1-Propyl-4,5,6,7-tetrahydro-1H-indazol-5-one | 4-(Aminomethyl)benzenesulfonamide | ((4-Sulfamoylbenzyl)amino) |
| 1-Propyl-4,5,6,7-tetrahydro-1H-indazol-5-one | 4-(Piperidin-1-yl)aniline | (4-(Piperidin-1-yl)phenyl)amino |
| 1-Propyl-4,5,6,7-tetrahydro-1H-indazol-5-one | (Tetrahydro-2H-pyran-4-yl)methanamine | (((Tetrahydro-2H-pyran-4-yl)methyl)amino) |
Another viable synthetic strategy involves the introduction of a nitrogen-containing functional group, such as a nitrile (-CN), which can be subsequently reduced to the aminomethyl group. The reduction of nitriles is a classic method for the synthesis of primary amines youtube.com.
While direct examples for the 5-cyano-tetrahydroindazole are not prevalent in the literature, a plausible route can be constructed based on standard organic transformations. The synthesis could begin with the same 5-oxo-4,5,6,7-tetrahydroindazole precursor used in reductive amination. The ketone could be converted to a 5-cyano derivative, for example, via a cyanohydrin formation followed by dehydration and reduction, or through other established methods for ketone-to-nitrile conversion.
Once the 5-cyano-4,5,6,7-tetrahydroindazole is obtained, it can be reduced to the target this compound. Standard conditions for this reduction include the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with reagents such as hydrogen gas over a palladium, platinum, or nickel catalyst youtube.comyoutube.com. This pathway offers an alternative to reductive amination, particularly for the synthesis of the unsubstituted primary aminomethyl compound.
Stereoselective Synthesis of Chiral Tetrahydroindazole Derivatives
The saturated portion of the tetrahydroindazole ring contains chiral centers, leading to the possibility of stereoisomers. The development of synthetic methods that control this stereochemistry is crucial for preparing enantiomerically pure compounds for pharmacological evaluation.
Establishing chirality in the tetrahydroindazole core can be achieved through various asymmetric strategies, primarily by controlling the stereochemical outcome of the ring-forming reaction. These methods often employ chiral catalysts or auxiliaries to influence the formation of specific stereoisomers.
Catalytic asymmetric synthesis provides a powerful platform for constructing chiral heterocyclic motifs. For related structures like tetrahydrocarbazoles and tetrahydroindoles, enantioselective annulation reactions have been developed using chiral Lewis acids or transition-metal complexes rsc.orgnih.gov. For example, a one-pot asymmetric synthesis of tetrahydrocarbazoles has been achieved via an enantioselective [3 + 3] annulation catalyzed by a chiral Lewis acid, furnishing products with high enantioselectivity nih.gov. Similarly, chiral tetrahydroindoles have been synthesized via a Pd-catalyzed asymmetric allylic substitution annulation using a chiral ligand researchgate.net.
These principles can be extended to the synthesis of chiral tetrahydroindazoles. Key strategies include:
Catalytic Asymmetric Cyclization: Employing a chiral catalyst during the condensation of the cyclohexane precursor with a hydrazine derivative to induce enantioselectivity in the formation of the chiral centers at C4, C5, C6, or C7.
Use of Chiral Precursors: Starting the synthesis from an enantiomerically pure cyclohexane derivative, thereby transferring the existing chirality to the final tetrahydroindazole product.
Asymmetric Desymmetrization: Starting with a meso- or prochiral cyclohexane precursor and using a chiral catalyst to selectively form one enantiomer of the product during the cyclization step researchgate.net.
Such asymmetric methods are at the forefront of modern organic synthesis and are essential for accessing single-enantiomer tetrahydroindazole derivatives for advanced applications.
Chiral Auxiliary-Mediated Syntheses
The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis, enabling the control of stereochemistry by temporarily incorporating a chiral molecule into the synthetic route. osi.lv This auxiliary group directs the formation of a new stereocenter, after which it is cleaved and can often be recovered. osi.lvyoutube.com While direct applications of this method to this compound are not extensively documented in readily available literature, the principles can be illustrated through methodologies applied to analogous heterocyclic systems.
Commonly employed chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. nih.gov Well-known examples include Evans' oxazolidinones, Oppolzer's camphorsultams, and Enders' SAMP/RAMP hydrazones, which have been instrumental in the asymmetric synthesis of a vast array of complex molecules. youtube.comnih.gov
For instance, in the synthesis of chiral tetrahydroisoquinoline derivatives, a related class of N-heterocycles, chiral auxiliaries such as (S)-phenylglycinol or N-tert-butanesulfinylimines have been used effectively. nih.gov In these syntheses, the auxiliary is attached to a precursor molecule, and its inherent chirality sterically guides subsequent bond formations, such as the addition of a Grignard reagent or a cyclization step, to proceed with high diastereoselectivity. nih.gov After the key stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. A similar strategy could be envisioned for tetrahydroindazoles, where an auxiliary attached to the nitrogen or a substituent on the cyclohexene ring could direct the stereochemical outcome of subsequent transformations.
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Feature |
|---|---|---|
| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions | Forms a chiral imide, providing excellent stereocontrol through chelation. |
| Oppolzer's Camphorsultam | Asymmetric Diels-Alder, conjugate additions | Rigid bicyclic structure provides effective shielding of one face of the reactive group. |
| Enders' SAMP/RAMP | Asymmetric alkylation of ketones/aldehydes | Forms chiral hydrazones, enabling highly diastereoselective α-alkylation. |
Enantioselective Catalysis in Tetrahydroindazole Construction
Enantioselective catalysis offers a more atom-economical approach to creating chiral molecules, as it uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. youtube.com This strategy is paramount in modern organic synthesis.
A notable example in the broader indazole field is the highly enantioselective synthesis of indazoles featuring a C3-quaternary chiral center using copper hydride (CuH) catalysis. mit.edusemanticscholar.org In this method, a copper complex with a chiral ligand catalyzes the allylation of N-(benzoyloxy)indazoles. The reaction proceeds with high yields and excellent enantioselectivity (e.g., up to 99.5:0.5 enantiomeric ratio). semanticscholar.org Density functional theory (DFT) calculations suggest the reaction follows a pathway involving a six-membered Zimmerman-Traxler-type transition state, where the chiral ligand dictates the facial selectivity of the reaction. mit.edusemanticscholar.org
While this specific example pertains to the aromatized indazole core, the principle of using a transition metal with a chiral ligand is broadly applicable. For the construction of the chiral tetrahydroindazole core, a potential strategy could involve an asymmetric Diels-Alder reaction or an asymmetric hydrogenation of an indazole precursor, mediated by a chiral catalyst. For example, the synthesis of chiral tetrahydroindoles has been achieved via a Palladium-catalyzed asymmetric allylic substitution, utilizing a chiral phosphine-oxazoline ligand (tBu-RuPHOX) to achieve desymmetrization of a meso-diacetatecycloalkene. researchgate.net This type of catalytic asymmetric annulation could be adapted for the synthesis of the tetrahydroindazole scaffold.
Table 2: Example of Enantioselective Catalysis in Indazole Synthesis
| Reaction | Catalyst System | Substrate | Product Type | Enantiomeric Ratio (er) | Reference |
|---|
Diastereoselective Control in Aminomethyl Introduction
Once a chiral tetrahydroindazole scaffold is established, the introduction of the aminomethyl group at the C5 position must be controlled to produce the desired diastereomer. This is typically a substrate-controlled transformation, where the existing stereocenters in the molecule dictate the stereochemical outcome of the reaction.
The introduction of the aminomethyl group often proceeds via the reduction of a nitrile or the reductive amination of a ketone. For example, if a 5-keto-tetrahydroindazole is used as a precursor, its conversion to the 5-aminomethyl derivative involves two key steps: formation of an imine/enamine and its subsequent reduction. The diastereoselectivity of this process is governed by the facial bias imposed by the existing stereochemistry of the tetrahydroindazole ring. The reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) will preferentially attack from the less sterically hindered face of the imine intermediate.
In the synthesis of complex molecules like 1,5-carboxamido-trifluoromethylcarbinols, diastereoselectivity is achieved through a hydride transfer mechanism where the molecule's conformation directs the approach of the hydride. nih.gov A similar principle would apply here. The conformation of the fused ring system in the chiral tetrahydroindazole intermediate would create a sterically differentiated environment, guiding the introduction of the new substituent to yield predominantly one diastereomer. The choice of reagents and reaction conditions can be optimized to maximize this diastereoselectivity.
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. mdpi.com
The synthesis of the tetrahydroindazole scaffold is amenable to MCR strategies. A common approach involves the condensation of a cyclohexane-1,3-dione derivative, an aldehyde, and hydrazine. This method builds the core structure in a convergent manner. For example, 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one derivatives have been synthesized in a one-pot, two-step method starting from aromatic aldehydes and a β-ketoester to first construct the cyclohexanone ring, followed by condensation with hydrazine. researchgate.net
While not a tetrahydroindazole, the multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-ones illustrates the power of this approach for related scaffolds. These syntheses can involve the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines. osi.lv Such strategies highlight the potential for developing novel MCRs for diverse tetrahydroindazole derivatives by varying the initial building blocks. For instance, a one-pot synthesis of tetrahydroquinoline derivatives has been demonstrated through a Mannich-type multicomponent reaction. nih.gov
Green Chemistry Aspects in Synthesis of Tetrahydroindazole Derivatives
Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and employing renewable resources. mdpi.com
Several green approaches have been applied to the synthesis of tetrahydroindazole derivatives. One significant advancement is the use of microwave-assisted synthesis. researchgate.net Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. For example, the preparation of a series of tetrahydroindazoles from 2-acetylcyclohexanone and various hydrazines saw improved yields and significantly shorter reaction times under microwave conditions. researchgate.net This method not only saves energy but also contributes to more efficient process optimization. nih.gov
Another key aspect of green chemistry is the use of environmentally benign solvents and reusable catalysts. ufms.br A greener synthesis of 4,5,6,7-tetrahydro-1H-indazol-3(2H)-ones has been reported using the solid-supported, reusable catalyst Amberlyst A-21. researchgate.net This catalyst facilitates the construction of the cyclohexanone ring under mild conditions and can be easily recovered and recycled, making the process more economical and environmentally friendly. researchgate.net The use of alternative reaction media, such as water or polyethylene glycol, also aligns with green chemistry principles by replacing volatile and often toxic organic solvents. mdpi.com
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| N-(benzoyloxy)indazole |
| C3-allyl 1H-indazole |
| (S)-phenylglycinol |
| N-tert-butanesulfinylimine |
| 1,5-carboxamido-trifluoromethylcarbinol |
| 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one |
| 2-acetylcyclohexanone |
Structural Elucidation and Conformational Analysis Methodologies
Application of Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of organic molecules, including tetrahydroindazole (B12648868) derivatives. molloy.edusemanticscholar.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). rsc.orgafricaresearchconnects.com
In the ¹H NMR spectrum of (4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine, distinct signals corresponding to the protons of the tetrahydro-cyclohexane ring, the aminomethyl group, and the indazole moiety are expected. The aliphatic protons of the saturated ring typically appear in the upfield region, while protons on the indazole ring would be found further downfield. nih.gov Correlation spectroscopy (COSY) experiments can be used to establish proton-proton coupling relationships and confirm the connectivity within the molecule. molloy.edu
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. nih.govresearchgate.net Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shifts are indicative of their hybridization and chemical environment. The spectrum would show characteristic signals for the aliphatic carbons of the tetrahydro ring and the carbons of the fused indazole system.
Table 1: Predicted NMR Data for this compound
| Spectrum Type | Functional Group | Predicted Chemical Shift (ppm) | Key Features |
|---|---|---|---|
| ¹H NMR | Aliphatic CH, CH₂ (Positions 4, 5, 6, 7) | 1.5 - 3.0 | Complex multiplets due to overlapping signals and spin-spin coupling. |
| ¹H NMR | Aminomethyl CH₂-NH₂ | ~2.5 - 3.5 | Signal corresponding to the methylene group attached to the amine. |
| ¹H NMR | Indazole CH (Position 3) | ~7.0 - 7.5 | Signal for the proton on the pyrazole (B372694) ring. |
| ¹H NMR | Indazole NH | Broad, downfield signal | Exchangeable proton, signal may be broad or absent depending on solvent. |
| ¹³C NMR | Aliphatic CH, CH₂ (Positions 4, 5, 6, 7) | 20 - 40 | Signals in the upfield region corresponding to sp³ hybridized carbons. |
| ¹³C NMR | Aminomethyl CH₂-NH₂ | ~40 - 50 | Signal for the carbon of the aminomethyl group. |
| ¹³C NMR | Indazole C (fused ring system) | 110 - 145 | Multiple signals in the downfield region for the sp² hybridized carbons of the indazole core. nih.gov |
Mass Spectrometry (MS) Techniques for Molecular Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). uni.lu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. semanticscholar.org
For this compound (Molecular Formula: C₈H₁₃N₃), mass spectrometry would confirm the molecular weight of 151.11 g/mol . uni.lu Techniques like electrospray ionization (ESI) are commonly used, which would typically show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 152.12. nih.govuni.lu Other adducts, such as with sodium [M+Na]⁺, may also be observed. uni.lu
Table 2: Predicted Mass Spectrometry Data for C₈H₁₃N₃
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 152.1182 |
| [M+Na]⁺ | 174.1002 |
| [M+K]⁺ | 190.0741 |
X-ray Diffraction Studies of Tetrahydroindazole Derivatives
The data from X-ray crystallography provides a precise snapshot of the molecule's conformation in the solid state. researchgate.netnih.gov For tetrahydroindazole derivatives, a key point of interest is the conformation of the six-membered saturated ring. Studies on similar structures have shown that this ring can adopt various non-planar conformations, such as a distorted envelope. nih.gov In the case of (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, the non-aromatic six-membered ring was found to adopt a distorted envelope conformation. nih.gov Such analyses reveal how the fusion of the indazole ring and the presence of substituents influence the geometry of the tetrahydro- portion of the molecule.
Vibrational Spectroscopy (IR, Raman) in Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. arxiv.org These techniques measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its environment.
For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H bonds of the primary amine and the indazole ring, C-H bonds of the aliphatic ring, and C=C/C=N bonds within the indazole system. nih.gov N-H stretching vibrations typically appear as medium to strong bands in the region of 3300-3500 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.
Table 3: Expected IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Amine & Indazole) | Stretching | 3300 - 3500 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| N-H (Amine) | Bending (Scissoring) | 1590 - 1650 |
| C=N / C=C (Indazole Ring) | Stretching | 1450 - 1600 |
Chiroptical Spectroscopic Methods for Enantiomeric Purity Assessment
The carbon atom at position 5 of the tetrahydroindazole ring, to which the methanamine group is attached, is a stereocenter. This means the compound is chiral and can exist as a pair of enantiomers. Assessing the enantiomeric purity, or enantiomeric excess (ee), is crucial in pharmaceutical and chemical research. nih.gov
Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to analyze chiral molecules. cas.cz These techniques rely on the differential interaction of chiral substances with left- and right-circularly polarized light.
Circular Dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A non-racemic sample of a chiral molecule will produce a characteristic CD spectrum with positive or negative peaks. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. This allows for a quantitative determination of enantiomeric purity. researchgate.netdntb.gov.ua While specific CD data for this compound is not detailed in the search results, the principle remains a standard and powerful method for the stereochemical analysis of such chiral compounds. rsc.org
Computational Chemistry Investigations of Tetrahydroindazole Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of tetrahydroindazole (B12648868) derivatives at an electronic level. These methods are used to determine stable molecular geometries and to characterize the electronic landscape of the molecules.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. It is frequently used to optimize the molecular geometry and to calculate various electronic properties that are crucial for understanding chemical reactivity and molecular interactions. nih.govresearchgate.net DFT calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to solve the Schrödinger equation in an approximate manner. nih.govresearchgate.net
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ekb.eg The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. nih.govmdpi.com For instance, a smaller energy gap suggests higher reactivity. These calculations help identify the most probable sites for electrophilic and nucleophilic attacks, which is invaluable for predicting how the molecule will interact with biological targets. researchgate.net
Table 1: Representative Parameters Calculated Using DFT for Heterocyclic Systems
| Parameter | Description | Typical Application in Drug Design |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Understanding reactivity and potential for oxidation. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Understanding reactivity and potential for reduction. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicator of chemical stability and reactivity. nih.gov |
| Molecular Electrostatic Potential (MESP) | Maps the electrostatic potential on the electron density surface. | Identifies positive and negative regions, predicting sites for intermolecular interactions. researchgate.net |
| Optimized Geometry | The lowest energy three-dimensional arrangement of atoms. | Provides the most stable conformation for use in docking and other simulations. nih.gov |
Conformational Landscape Exploration
The biological activity of a flexible molecule like (4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine is highly dependent on its three-dimensional conformation. Exploring the conformational landscape is crucial to identify low-energy conformers that are most likely to exist and interact with a biological target.
Computational methods can systematically rotate torsion angles of single bonds to generate a multitude of possible conformations. The energy of each conformation is then calculated to identify the most stable (lowest energy) structures. This analysis is vital because the bioactive conformation, the one that binds to a receptor, may not be the absolute lowest energy conformation in isolation. Understanding the energy differences between various conformers helps in assessing the energetic penalty required to adopt the bioactive shape. clockss.org For six-membered rings like the tetrahydro portion of the indazole core, this analysis reveals the preference for chair, boat, or twist-boat conformations. clockss.org
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. scienceopen.com MD simulations are particularly useful for studying the stability of a ligand-receptor complex, providing a more realistic representation of the physiological environment. nih.govnih.gov
In a typical MD simulation, a ligand (such as a tetrahydroindazole derivative) is docked into the active site of a target protein. The entire system is then solvated in a water box, and Newton's equations of motion are solved for all atoms over a defined period, often nanoseconds. bohrium.comajchem-a.com
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time, indicating the structural stability of the protein and the ligand's binding pose. A stable RMSD suggests the complex has reached equilibrium. scienceopen.combohrium.com
Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and those that interact with the ligand. scienceopen.com
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the receptor, which are critical for binding affinity. ajchem-a.com
These simulations can confirm the stability of binding modes predicted by molecular docking and provide a deeper understanding of the interactions driving molecular recognition. nih.gov
Quantitative Structure–Activity Relationship (QSAR) Methodologies for Structural Optimization
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to establish a correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are powerful tools in drug discovery for predicting the activity of unsynthesized molecules and guiding structural optimization. researchgate.netnih.gov
Drug design methodologies can be broadly categorized as ligand-based or structure-based. mdpi.comjournalspub.info
Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activities is available. journalspub.info QSAR is a primary example of LBDD. It involves calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for a series of known active and inactive compounds and then developing a mathematical model that relates these descriptors to their activity. nih.gov
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known (e.g., from X-ray crystallography), SBDD methods like molecular docking can be employed. mdpi.com Docking predicts the preferred orientation of a ligand within a receptor's active site and estimates the binding affinity. nih.gov The insights from SBDD can be used to develop more refined QSAR models.
QSAR models are built using statistical techniques such as Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN). nih.govnih.gov A dataset of tetrahydroindazole analogues with known biological activities would be partitioned into a training set to build the model and a test set to validate its predictive power. nih.gov
Table 2: Common Validation Metrics for QSAR Models
| Metric | Description | Indication of a Good Model |
| R² (Coefficient of Determination) | Represents the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). | A value close to 1.0 indicates a strong correlation. nih.gov |
| Q² (Cross-Validated R²) | An internal validation metric, often from leave-one-out cross-validation, that assesses the model's predictive ability. | A high Q² value suggests good internal predictivity. nih.gov |
| R²_pred (External Validation R²) | Calculated on an external test set of compounds not used in model development. | A high R²_pred value indicates the model's ability to predict the activity of new compounds. |
| Y-randomization | A test to ensure the model is not the result of a chance correlation by repeatedly scrambling the activity data. | Low R² and Q² values for randomized models confirm the robustness of the original model. nih.govnih.gov |
Once validated, these predictive models can be used to screen virtual libraries of novel tetrahydroindazole derivatives, prioritizing the synthesis of compounds with the highest predicted activity and selectivity, thereby accelerating the drug discovery process.
Prediction of Spectroscopic Properties from First Principles
The in-silico prediction of spectroscopic properties for complex organic molecules, such as this compound, has become an indispensable tool in modern chemical research. Leveraging the principles of quantum mechanics, computational methods, particularly Density Functional Theory (DFT), allow for the accurate calculation of various spectroscopic parameters from first principles. These theoretical predictions are crucial for the structural elucidation of novel compounds, aiding in the interpretation of experimental data and providing insights into the electronic structure and vibrational modes of the molecule.
A pertinent example of this approach is the computational study of 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP), a related indazole derivative. In this study, the structural, vibrational, and chemical shift properties of DCBIP were investigated using DFT calculations with the B3LYP functional and the 6-31G(d,p) basis set. asianresassoc.orgresearchgate.net This level of theory has been demonstrated to provide a reliable correlation between theoretical and experimental data for a wide range of organic molecules.
Vibrational Analysis (FT-IR and Raman)
First-principles calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in Fourier-transform infrared (FT-IR) and Raman spectroscopy. For a molecule like this compound, a vibrational analysis would involve geometry optimization to find the lowest energy conformation, followed by the calculation of the harmonic frequencies. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching and bending of C-H, N-H, C-N, and C=C bonds within the tetrahydroindazole ring and the methanamine substituent.
In the study of DCBIP, a total of 108 fundamental vibrational modes were identified and assigned to the various functional groups of the molecule, including OH, CO, CH, CC, CN, NN, CCl, CH₂, and CH₃ groups. asianresassoc.orgresearchgate.net A similar theoretical approach for this compound would yield a detailed vibrational spectrum, which can be invaluable for the characterization of the compound. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the exchange-correlation functional. researchgate.net The calculated infrared spectrum provides a theoretical fingerprint of the molecule, which can be compared with experimental data to confirm its identity and structure. dtic.mildtic.mil
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of NMR chemical shifts is another powerful application of first-principles calculations. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate the isotropic magnetic shielding tensors of the nuclei. nih.gov These shielding values are then referenced to a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the predicted ¹H and ¹³C NMR chemical shifts.
For DCBIP, chemical shift analysis was performed to validate its structural integrity. asianresassoc.orgresearchgate.net The calculations revealed deshielding effects for specific carbon and proton nuclei due to electronegative interactions, hydrogen bonding, and the inductive effects of the chlorine substituents. asianresassoc.orgresearchgate.net A similar computational analysis of this compound would provide a theoretical NMR spectrum, detailing the expected chemical shifts for each proton and carbon atom in the molecule. This information is crucial for assigning the signals in an experimental NMR spectrum, especially for complex structures where signal overlap and complex splitting patterns can make interpretation challenging.
The following table provides a hypothetical representation of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the application of DFT and GIAO methods as described in the literature for analogous compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3a | - | ~120-130 |
| C4 | ~2.5-2.8 | ~25-35 |
| C5 | ~2.0-2.4 | ~30-40 |
| C6 | ~1.8-2.2 | ~20-30 |
| C7 | ~2.6-2.9 | ~25-35 |
| C7a | - | ~140-150 |
| CH₂ (methanamine) | ~2.9-3.2 | ~40-50 |
| NH₂ | ~1.5-2.5 (broad) | - |
| NH (indazole) | ~10-12 (broad) | - |
Note: The values in this table are illustrative and would require specific DFT calculations for accurate prediction.
Virtual Screening and Library Design Based on Indazole Motifs
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov This has led to the extensive use of indazole and its derivatives, including tetrahydroindazoles, in virtual screening and the design of compound libraries for drug discovery. nih.govnih.gov Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net
Virtual Screening Campaigns
The tetrahydroindazole motif, as present in this compound, can be used as a core structure in virtual screening campaigns. In a typical structure-based virtual screening approach, a three-dimensional model of the target protein is used to dock a library of compounds into the binding site. nih.gov Scoring functions are then employed to estimate the binding affinity of each compound, and the top-scoring molecules are selected for further experimental testing.
For instance, a recent study designed a novel class of SARS-CoV-2 main protease (Mpro) inhibitors based on the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold. researchgate.net The researchers utilized virtual screening based on molecular docking, followed by molecular dynamics simulations and MM/GBSA calculations to select promising compounds for synthesis and biological evaluation. researchgate.net This approach successfully identified two hit compounds with significant inhibitory activity against Mpro. researchgate.net
Another example is the use of an in-silico high-throughput screening campaign to identify indazole-derived inhibitors of ULK1, a protein kinase involved in autophagy. nih.gov This study used a published X-ray crystal structure of ULK1 to screen an in-house chemical library, leading to the identification of a moderately active ULK1 inhibitor which served as a starting point for further structure-based optimization. nih.gov
Library Design Based on Indazole Motifs
The design of chemical libraries focused on the indazole scaffold allows for the systematic exploration of the chemical space around this privileged core. By varying the substituents at different positions of the indazole ring, a diverse library of compounds can be generated for screening against various biological targets. This approach is often guided by computational methods such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling. nih.gov
In a study aimed at discovering novel histone deacetylase (HDAC) inhibitors for breast cancer, researchers used QSAR and molecular docking simulations on a library of 43 indazole derivatives. nih.gov Based on the results, they designed ten new compounds with improved predicted activity. nih.gov This highlights how computational methods can guide the design of focused libraries of indazole-based compounds with a higher probability of biological activity.
The following table summarizes key aspects of virtual screening and library design featuring the indazole motif.
| Aspect | Description |
| Scaffold | Indazole and its derivatives, including tetrahydroindazoles. |
| Computational Methods | Molecular Docking, QSAR, Pharmacophore Modeling, Molecular Dynamics. nih.govnih.gov |
| Process | 1. Selection of a biological target. 2. Generation or acquisition of a compound library. 3. In-silico screening of the library against the target. 4. Selection of hit compounds for experimental validation. researchgate.net |
| Outcome | Identification of novel lead compounds for drug discovery. |
Role As a Synthetic Intermediate and Building Block in Complex Chemical Synthesis
Incorporation of (4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine into Multi-ring Systems
The tetrahydroindazole (B12648868) core is a privileged scaffold frequently employed in the synthesis of elaborate, multi-ring systems, many of which are designed for biological activity. The aminomethyl side chain of this compound serves as a key handle for annulation or linkage reactions, allowing for the fusion or connection of additional heterocyclic or carbocyclic rings.
Researchers have successfully integrated the tetrahydroindazole moiety into a variety of complex frameworks. For instance, it has been used to construct fused systems like thiazolo[4,5-e]indazoles and thieno[2,3-d]pyridines. In other examples, it acts as a central scaffold to link different pharmacophores, as seen in the synthesis of benzimidazole-tetrahydroindazole hybrids. mdpi.comnih.gov The development of potent antagonists for the P2X7 receptor, a key regulator in neuroinflammation, has led to the synthesis of 1,4,6,7-tetrahydro-5H- nih.govacs.orgnih.govtriazolo[4,5-c]pyridines, showcasing the scaffold's utility in creating clinically relevant molecules. The adamantyl moiety, known for its anti-influenza activity, has been combined with benzimidazole (B57391) rings to create multi-target ligands, demonstrating the scaffold's versatility in linking distinct bioactive components. sigmaaldrich.com
Table 1: Examples of Multi-ring Systems Incorporating the Tetrahydroindazole Scaffold
| Resulting Multi-ring System | Synthetic Application/Target | Reference |
|---|---|---|
| Thiazolo[4,5-e]indazol-2-amine derivatives | Potential anticancer agents | Chemistry & Biology Interface (2024) |
| 2-(4,5,6,7-Tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides | Poly(ADP-ribose)polymerase (PARP) inhibitors | PubMed (2018) |
| 1,4,6,7-Tetrahydro-5H- nih.govacs.orgnih.govtriazolo[4,5-c]pyridines | P2X7 receptor antagonists (antidepressant activity) | RSC Advances |
| Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles | Potential multi-target ligands (CK2, M2, SARS-CoV-2 inhibitors) | sigmaaldrich.com |
| 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol | Immunomodulatory agent targeting H+/K+-ATPase | mdpi.comnih.gov |
Scaffold Derivatization for Combinatorial Libraries
The tetrahydroindazole scaffold is exceptionally well-suited for the generation of combinatorial libraries, a cornerstone of modern drug discovery. Its structure presents multiple points for diversification. The primary amine of this compound is a versatile functional group that can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents.
Furthermore, the indazole ring itself offers sites for modification. The nitrogen atoms (N1 and N2) and available positions on the carbocyclic ring can be functionalized to create a large set of analogs from a common core structure. This approach was exemplified in a high-throughput screen for CDK2/cyclin A inhibitors, where over 50 tetrahydroindazole analogs were synthesized to explore structure-activity relationships. nih.gov Similarly, a series of tetrahydroindazole-based ligands for the sigma-2 receptor were developed by modifying substituents at various positions on the scaffold. nih.gov This systematic derivatization allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
Table 2: Points of Derivatization on the Tetrahydroindazole Scaffold for Library Synthesis
| Position | Functional Group | Example Reactions/Modifications | Reference |
|---|---|---|---|
| C5-methanamine | Primary Amine (-CH₂NH₂) | Amide bond formation, reductive amination, urea/thiourea formation | nih.gov |
| N1 | Ring Nitrogen | Alkylation, arylation (e.g., with heteroaromatics like pyrimidine, pyrazine) | nih.gov |
| N2 | Ring Nitrogen | Alkylation, arylation | General Indazole Chemistry |
| C3, C4, C6, C7 | Carbocyclic Ring | Substitution (e.g., bromination), introduction of carbonyl or other functional groups | nih.gov |
Development of Chemical Probes and Tags
While the tetrahydroindazole scaffold is a potent pharmacophore, its specific use in the development of chemical probes and fluorescent tags is not as extensively documented in the current scientific literature. Chemical probes are essential tools designed to study biological systems, often incorporating a reporter group (like a fluorophore), a reactive group for covalent linkage, and a recognition element.
Role in Advanced Organic Synthesis Strategies
The construction of the tetrahydroindazole ring system and its subsequent elaboration often involve sophisticated and efficient synthetic methodologies. The value of this compound as a building block is enhanced by the advanced strategies used to access its core structure. These methods prioritize atom economy, step efficiency, and the ability to generate molecular complexity rapidly.
Key strategies include:
[3+2] Cycloadditions: This powerful reaction class is used to form the five-membered pyrazole (B372694) ring of the indazole system. The cycloaddition of arynes and sydnones provides a rapid and efficient route to 2H-indazoles under mild conditions.
Cascade Reactions: A one-pot cascade reaction involving a [3+2] cycloaddition followed by a Cope-elimination has been developed for the stereoselective synthesis of 1,4,6,7-tetrahydro-5H- nih.govacs.orgnih.govtriazolo[4,5-c]pyridines. This approach builds significant molecular complexity in a single synthetic operation.
Reductive Cyclization: 2-Aryl-2H-indazoles can be synthesized via the reductive cyclization of o-nitrobenzylidene amines, often facilitated by microwave irradiation to accelerate the reaction.
C-H Functionalization: Modern methods focusing on the direct functionalization of C-H bonds have been applied to indazole synthesis. Palladium-catalyzed intramolecular C-H amination of aminohydrazones is one such elegant strategy to form the 1H-indazole core.
These advanced methods not only provide efficient access to the tetrahydroindazole scaffold but also allow for the introduction of diverse functionalities, further expanding its utility as a versatile building block.
Patent Literature Analysis of Synthetic Routes and Intermediate Uses
An analysis of patent literature underscores the commercial and pharmaceutical importance of the tetrahydroindazole scaffold, including intermediates like this compound. Patents frequently claim novel synthetic routes to these compounds or their use as key intermediates in the synthesis of new chemical entities with therapeutic potential.
For example, patent WO2024137426A1 describes the synthesis of complex GLP-1 receptor agonists, where a substituted indazole moiety is a critical component of the final molecule. nih.gov The patent details multi-step sequences where the indazole core is constructed and later coupled with other complex fragments. Similarly, patents WO-2022099144-A1 and TW-202233598-A disclose the use of this compound in the development of PPARγ modulators. chiralen.com
This consistent appearance in the patent literature highlights two key points:
The tetrahydroindazole scaffold is a component of molecules with significant perceived value and therapeutic potential, particularly in areas like metabolic diseases and oncology.
The development of efficient and scalable synthetic routes to intermediates like this compound is a critical aspect of protecting intellectual property and enabling the commercial production of the final active pharmaceutical ingredient.
Table 3: Patent Examples Utilizing Tetrahydroindazole Intermediates
| Patent Number | Therapeutic Area/Target | Role of Tetrahydroindazole Intermediate | Reference |
|---|---|---|---|
| WO2024137426A1 | GLP-1 Receptor Agonists | Core structural component of a complex multi-ring final product. | nih.gov |
| WO-2022099144-A1 | PPARγ Modulators | Key building block for the synthesis of the active molecule. | chiralen.com |
| TW-202233598-A | PPARγ Modulators | Key building block for the synthesis of the active molecule. | chiralen.com |
Conclusion
Summary of Key Synthetic and Characterization Advancements
The synthesis of (4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine, while not extensively detailed in the public domain for this specific molecule, can be achieved through established synthetic organic chemistry methodologies. A plausible and efficient synthetic strategy involves a multi-step sequence starting from readily available precursors.
A common approach to constructing the tetrahydroindazole (B12648868) core is the condensation reaction between a substituted cyclohexanone derivative and a hydrazine. For the synthesis of the title compound, a key intermediate would be a cyclohexanone bearing a protected aminomethyl precursor at the appropriate position.
A Potential Synthetic Pathway:
A hypothetical, yet chemically sound, synthetic route is outlined below:
Formation of the Tetrahydroindazole Core: The synthesis can commence with the reaction of a suitable cyclohexanone derivative, for instance, a 4-formylcyclohexanone, with hydrazine hydrate. This reaction typically proceeds under acidic or basic conditions to yield the corresponding 4,5,6,7-tetrahydro-2H-indazole-5-carbaldehyde.
Reductive Amination: The aldehyde functional group of the resulting tetrahydroindazole intermediate can then be converted to the desired primary amine via reductive amination. This transformation is commonly achieved by treating the aldehyde with ammonia or an ammonia source, followed by reduction with a suitable reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
This synthetic approach offers versatility, as variations in the starting materials and reagents can be employed to produce a range of derivatives.
Characterization Techniques:
The structural elucidation and confirmation of this compound would rely on a combination of standard spectroscopic and spectrometric techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would provide detailed information about the proton environment in the molecule. Characteristic signals would be expected for the protons of the cyclohexane ring, the methylene protons of the aminomethyl group, and the N-H protons of the pyrazole (B372694) and amine functionalities.
¹³C NMR spectroscopy would reveal the number and types of carbon atoms present, including the characteristic chemical shifts for the carbons of the tetrahydroindazole core and the aminomethyl substituent.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be crucial for determining the exact molecular weight and elemental composition of the compound, confirming its molecular formula (C₈H₁₃N₃). Fragmentation patterns observed in the mass spectrum would provide further structural information.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups. Characteristic absorption bands would be expected for the N-H stretching vibrations of the amine and pyrazole groups, as well as C-H and C-N stretching vibrations.
These analytical methods, used in concert, provide a comprehensive characterization of the synthesized molecule, ensuring its identity and purity.
Outlook for Future Research in Tetrahydroindazole Chemical Space
The tetrahydroindazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The future research in this chemical space is poised for significant advancements, driven by the need for novel therapeutic agents and agrochemicals.
Therapeutic Potential:
Sigma Receptor Modulation: Tetrahydroindazole-based compounds have been identified as potent and selective ligands for sigma-1 receptors. rsc.org These receptors are implicated in a variety of central nervous system (CNS) disorders, and further exploration of this scaffold could lead to the development of novel treatments for neurological and psychiatric conditions. The aminomethyl group of this compound serves as a critical pharmacophoric element for interaction with these receptors, and its modification could fine-tune selectivity and potency.
Enzyme Inhibition: The tetrahydroindazole core has been utilized in the design of inhibitors for various enzymes. For example, derivatives have been investigated as inhibitors of human dihydroorotate dehydrogenase (DHODH), a target for cancer therapy. chemicalbook.com The functionalization of the aminomethyl group could lead to the discovery of new enzyme inhibitors with improved efficacy and selectivity.
Agrochemical Applications:
Herbicide Development: The tetrahydroindazole moiety is also present in some herbicidal compounds. researchgate.net The exploration of new derivatives, including those functionalized at the 5-position, could lead to the discovery of novel herbicides with improved activity spectra and environmental profiles.
The versatility of the tetrahydroindazole scaffold, coupled with the ability to introduce diverse functionalities, ensures its continued importance in drug discovery and agrochemical research. Future efforts will likely focus on the synthesis of novel libraries of tetrahydroindazole derivatives and their systematic evaluation for a wide range of biological targets. The development of more efficient and sustainable synthetic methodologies will also be a key area of research, enabling the rapid and cost-effective production of these valuable compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4,5,6,7-Tetrahydro-2H-indazol-5-yl)methanamine and its derivatives?
- Methodological Answer : Synthesis typically involves alkylation or condensation reactions. For example, alkylation of tetrahydroindazole derivatives with phenacyl bromide in boiling acetone in the presence of K₂CO₃ yields functionalized products with 67–75% efficiency. This method selectively targets the pyridine nitrogen atom due to its higher basicity, as confirmed by X-ray crystallography . Condensation reactions with aldehydes or ketones under reflux conditions (e.g., ethanol or THF) are also standard, followed by purification via column chromatography .
Q. Which spectroscopic and crystallographic techniques are employed to characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., NH₂, C=O) via absorption bands (e.g., NH₂ stretching at ~3300 cm⁻¹) .
- NMR Spectroscopy : ¹H and ¹³C NMR resolve molecular conformation and substituent positions. For instance, methylene protons in the tetrahydroindazole ring appear as multiplet signals between δ 1.5–2.5 ppm .
- X-ray Crystallography : Determines absolute configuration, torsion angles, and hydrogen-bonding networks. Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 18.369 Å, β = 109.5°) are common .
Advanced Research Questions
Q. How do researchers determine the alkylation sites in tetrahydroindazole derivatives during synthesis?
- Methodological Answer : X-ray crystallography is critical for identifying alkylation sites. For example, single-crystal analysis of 1-[6-hydroxy-4-(4-methoxyphenyl)-3,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone revealed alkylation occurs at the pyridine nitrogen rather than the pyrrole nitrogen due to differences in basicity. Computational tools like DFT can further validate site selectivity by comparing electron density distributions .
Q. What methodologies are used to assess the antimicrobial efficacy of this compound derivatives compared to standard drugs?
- Methodological Answer :
- In vitro assays : Disk diffusion or microdilution methods determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., E. coli, S. aureus). Derivatives are compared to controls like rivanol and furacilin, with activity quantified via inhibition zone diameters .
- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., 4-methoxyphenyl groups) enhances lipophilicity, improving membrane permeability and potency .
Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Predicts binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina. Docking scores correlate with experimental MICs .
- QSAR Models : Machine learning algorithms (e.g., Random Forest) relate molecular descriptors (e.g., logP, polar surface area) to bioactivity. Training datasets include experimentally validated active/inactive analogs .
Q. What strategies address discrepancies in reported bioactivity data for tetrahydroindazole derivatives?
- Methodological Answer :
- Standardized Protocols : Replicate assays under identical conditions (e.g., pH, temperature) to minimize variability .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends. For example, conflicting MIC values may arise from strain-specific resistance mechanisms, requiring genomic validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
